Imidazo(1,2-a)pyridine, 2-(1,1'-biphenyl)-4-yl-7-methyl-3-nitroso-
Description
Imidazo(1,2-a)pyridine, 2-(1,1'-biphenyl)-4-yl-7-methyl-3-nitroso- (CAS: 364043-78-7) is a nitroso-substituted imidazo[1,2-a]pyridine derivative with a biphenyl moiety at position 2 and a methyl group at position 7. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antitumor, anti-inflammatory, and kinase-inhibitory properties . The nitroso group at position 3 is a critical functional moiety, often associated with modulating enzyme interactions or redox activity, while the biphenyl substituent enhances lipophilicity and binding affinity to hydrophobic protein pockets . Its structural complexity and functional versatility make it a promising candidate for drug development, particularly in oncology.
Properties
CAS No. |
364043-78-7 |
|---|---|
Molecular Formula |
C20H15N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
7-methyl-3-nitroso-2-(4-phenylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C20H15N3O/c1-14-11-12-23-18(13-14)21-19(20(23)22-24)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI Key |
SSDMRRKACNNGMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)N=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Procedure and Reaction Conditions
The optimized procedure for the preparation of Imidazo(1,2-a)pyridine, 2-(1,1'-biphenyl)-4-yl-7-methyl-3-nitroso- is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Imidazo[1,2-a]pyridine derivative (0.2 mmol) | Substrate with biphenyl and methyl substituents |
| 2 | Sodium nitrite (NaNO2, 0.8 mmol, 55 mg) | Nitroso group source |
| 3 | Potassium persulfate (K2S2O8, 0.4 mmol, 108 mg) | Oxidant to facilitate nitrosation |
| 4 | Solvent: MeCN/H2O (1:1, 2.0 mL) | Mixed solvent system for solubility and reaction efficiency |
| 5 | Temperature: Room temperature | Mild conditions to preserve functional groups |
| 6 | Time: 9 hours | Optimal reaction time for maximum yield |
| 7 | Atmosphere: Air | Ambient conditions without inert gas |
The reaction proceeds via oxidation of NaNO2 to generate N2O4, which acts as the electrophilic nitrosating agent attacking the electron-rich C3 position of the imidazo[1,2-a]pyridine ring. The process involves nucleophilic substitution and proton transfer steps to yield the nitroso-substituted product.
Reaction Scope and Yields
The method has been tested on various imidazo[1,2-a]pyridine derivatives, including those with electron-donating and electron-withdrawing groups. The yields vary depending on the electronic nature of substituents:
| Substrate Type | Substituent Examples | Yield Range (%) | Notes |
|---|---|---|---|
| Electron-neutral or electron-donating groups on benzene ring | -H, -Me, -OMe | 92–95 | High yields, favorable reaction |
| Electron-withdrawing halogens on benzene ring | -F, -Cl, -Br | 50–88 | Moderate to good yields |
| Strong electron-withdrawing groups on pyridine ring | -CN | ~Low (inhibitory effect) | Reaction suppressed |
| Disubstituted substrates | Various combinations | ~77 | Good yields |
The biphenyl-substituted imidazo[1,2-a]pyridine with a methyl group at the 7-position and nitroso at the 3-position fits well within the high-yielding substrate category due to the electron-rich nature of the system.
Mechanistic Insights
The proposed mechanism involves:
- Oxidation of sodium nitrite to dinitrogen tetroxide (N2O4).
- Electrophilic attack of N2O4 on the C3 position of the imidazo[1,2-a]pyridine ring.
- Formation of an intermediate complex followed by proton transfer.
- Restoration of aromaticity yielding the nitroso-substituted product.
This mechanism explains the regioselectivity and the necessity of an oxidant for the reaction to proceed efficiently.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting Material | 2-(1,1'-biphenyl)-4-yl-7-methylimidazo[1,2-a]pyridine |
| Nitroso Source | Sodium nitrite (NaNO2) |
| Oxidant | Potassium persulfate (K2S2O8) |
| Solvent | Acetonitrile/water (1:1) |
| Temperature | Room temperature (~25 °C) |
| Reaction Time | 9 hours |
| Atmosphere | Air |
| Yield | Typically 90%+ for electron-rich substrates |
| Advantages | Transition metal-free, mild conditions, high regioselectivity |
Research Findings and Practical Notes
- The reaction is safer and simpler than traditional NaNO2/AcOH systems, which require careful addition and cooling to avoid violent reactions.
- Electron-withdrawing groups on the pyridine ring significantly reduce the reaction efficiency.
- The method tolerates a variety of functional groups, making it versatile for synthesizing diverse nitrosoimidazo[1,2-a]pyridine derivatives.
- The nitroso group introduced at C3 can enhance biological activity, making this synthetic route valuable for pharmaceutical research.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Typically involves reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Commonly occurs with halogenated compounds under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield amines.
Scientific Research Applications
Structural Characteristics
The compound features an imidazo[1,2-a]pyridine core with a biphenyl substituent at the 2-position, a methyl group at the 7-position, and a nitroso group at the 3-position. This unique structure contributes to its diverse chemical properties and biological activities. The molecular formula is CHN, with a molecular weight of approximately 313.35 g/mol .
Biological Activities
Imidazo(1,2-a)pyridine derivatives exhibit a range of biological activities:
- Antimicrobial Properties : Research indicates that these compounds can inhibit the growth of various pathogens. For instance, derivatives have shown activity against Mycobacterium tuberculosis and Leishmania species .
- Anticancer Activity : Several studies have identified imidazo[1,2-a]pyridine derivatives as potential inhibitors of kinases involved in cancer progression. The presence of the nitroso group may enhance their interaction with biological macromolecules .
- Anti-inflammatory Effects : These compounds have been investigated for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Synthetic Methodologies
The synthesis of imidazo(1,2-a)pyridine derivatives typically involves multi-step organic reactions. Common methods include:
- Ultrasound-Assisted Iodination : This technique allows for regioselective functionalization at the C3 position without metal catalysts .
- Suzuki Cross-Coupling Reactions : This method has been employed to create diaryl imidazo[1,2-a]pyridines efficiently .
- Schiff Base Formation : The synthesis of novel Schiff base derivatives has been achieved through conventional methods yielding high purity products .
Case Study 1: Antileishmanial Activity
A study highlighted the improved aqueous solubility and pharmacokinetic properties of a derivative of imidazo(1,2-a)pyridine against Leishmania infantum. The compound demonstrated effective inhibition with an EC of 3.7 µM compared to standard treatments .
Case Study 2: Antitubercular Properties
Another investigation focused on deuterated imidazo[1,2-a]pyridine-3-carboxamides which exhibited nanomolar potency against Mycobacterium tuberculosis. The incorporation of deuterium was shown to prolong the active state of the compound while maintaining low toxicity levels against mammalian cells .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways such as the NF-kappaB signaling pathway . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
The target compound is compared to structurally related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives (Table 1). Key structural variations include:
- Substituents at position 2: The biphenyl group in the target compound contrasts with methoxyphenyl (CAS 134044-51-2) or methylimidazo groups (CAS 89185-34-2).
- Nitroso group at position 3: This group is conserved in all nitroso-containing analogs but absent in non-nitroso derivatives (e.g., 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine, CAS 89185-34-2) .
- Methyl group at position 7 : Present in the target compound and some analogs, this group may enhance metabolic stability by reducing oxidative degradation .
Table 1: Structural and Molecular Comparison
| Compound (CAS) | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| 364043-78-7 (Target) | C₂₀H₁₅N₃O* | 313.35 g/mol | 2-(Biphenyl-4-yl), 7-methyl, 3-nitroso |
| 134044-51-2 (Imidazo[1,2-a]pyrimidine analog) | C₁₃H₁₀N₄O₂ | 254.25 g/mol | 2-(3-Methoxyphenyl), 3-nitroso |
| 89185-34-2 (Imidazo[1,2-a]pyridine analog) | C₁₄H₁₃N₃O | 239.28 g/mol | 2-(4-Methoxyphenyl), 7-methyl |
Pharmacological Activity
- Antitumor Activity : The target compound shares mechanistic similarities with nitroso-containing imidazo[1,2-a]pyrimidines (e.g., (2E)-2-(Biphenyl)imidazo[1,2-a]pyrimidine-3-yl-prop-2-en-1-one), which reduce liver enzyme levels (e.g., ALT, AST) post CCl₄-induced damage, indicating hepatoprotective and antitumor effects . The biphenyl group in the target compound may enhance tumor cell targeting via improved receptor binding compared to methoxyphenyl analogs .
- Kinase Inhibition: Derivatives like 4H-pyrazino[1,2-a]pyrimidin-4-ones () with piperidinyl or methylpiperazinyl groups exhibit tubulin or kinase inhibition, but the target compound’s biphenyl-nitroso combination may offer unique selectivity for tyrosine kinases .
Pharmacokinetic and Physicochemical Properties
- Solubility : The biphenyl group in the target compound likely reduces aqueous solubility compared to methoxy-substituted analogs (e.g., 134044-51-2) but improves membrane permeability .
Biological Activity
Imidazo(1,2-a)pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Imidazo(1,2-a)pyridine, 2-(1,1'-biphenyl)-4-yl-7-methyl-3-nitroso- is particularly noteworthy for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound is characterized by the following chemical structure:
- Molecular Formula : C20H16N2O
- Molecular Weight : 316.36 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives are known for their broad pharmacological profiles, including:
- Anticancer Activity : Some derivatives exhibit cytotoxic effects against various cancer cell lines.
- Anticholinesterase Activity : Potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant for treating neurodegenerative diseases.
- Antimicrobial Properties : Demonstrated effectiveness against bacterial and fungal pathogens.
- Anti-inflammatory Effects : Certain compounds show promise in reducing inflammation.
Anticancer Activity
A study evaluated the cytotoxicity of several imidazo[1,2-a]pyridine derivatives against human colon carcinoma cells (HCT-116). The compound 5cc exhibited significant cytotoxicity with an IC50 value of 0.8 µM , suggesting a strong potential for further development as an anticancer agent .
Anticholinesterase Activity
Research indicates that imidazo[1,2-a]pyridine derivatives can serve as effective AChE inhibitors. For instance, a derivative with a biphenyl side chain demonstrated an IC50 value of 79 µM , indicating its potential use in treating Alzheimer's disease . The structure-activity relationship (SAR) studies highlight that modifications at specific positions on the imidazo[1,2-a]pyridine ring can enhance inhibitory potency.
Antimicrobial Properties
The compound's antimicrobial properties have been explored through various studies. One notable investigation involved screening derivatives against Leishmania donovani, where a new derivative showed promising activity with an EC50 value of 3.7 µM , outperforming traditional antileishmanial drugs like miltefosine .
Anti-inflammatory Activity
In vitro studies have shown that certain imidazo[1,2-a]pyridine derivatives possess anti-inflammatory properties. For example, compounds derived from this scaffold exhibited IC50 values comparable to standard anti-inflammatory agents like diclofenac. This suggests their potential utility in managing inflammatory conditions .
Data Summary Table
Q & A
Basic: What are the established synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via multi-component reactions or condensation reactions involving 2-aminopyridine derivatives and ketones. For example, one-pot reactions using Lewis acids (e.g., ZnCl₂ or iodine) as catalysts can enhance regioselectivity at the 3-nitroso position . Optimization of solvent polarity (e.g., DMSO as a methyl donor), temperature (80–120°C), and stoichiometric ratios of reactants minimizes byproducts. Purity (>95%) is achieved through recrystallization or column chromatography, as demonstrated in Friedel-Crafts acylation protocols .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?
Key techniques include:
- ¹H/¹³C NMR : Assign signals for biphenyl protons (δ 7.2–7.8 ppm) and nitroso groups (δ ~8.5 ppm), with spin-spin coupling confirming regiochemistry .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., C–H⋯O interactions) and confirms nitroso group orientation .
- ESI-HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions (e.g., unexpected NMR shifts) require:
- DFT calculations : Compare theoretical vs. experimental chemical shifts to identify tautomeric forms or solvation effects .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-stacking) that may distort spectral interpretations .
- Cross-validation : Use single-crystal XRD data (e.g., CCDC 1426925) as a reference for bond lengths and angles .
Advanced: What strategies improve regioselectivity when introducing substituents at the 3-nitroso position?
- Lewis acid catalysis : ZnCl₂ or iodine directs electrophilic substitution to the nitroso group by polarizing the imidazo[1,2-a]pyridine core .
- Protecting groups : Temporarily block reactive sites (e.g., 7-methyl) to prevent side reactions .
- Solvent control : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring C-3 functionalization .
Basic: How should researchers design biological activity assays for this compound?
- Target selection : Prioritize enzymes linked to microbial/cancer pathways (e.g., DNA topoisomerases, kinases) based on known imidazo[1,2-a]pyridine bioactivity .
- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity or MTT assays for cytotoxicity .
- Dose-response curves : Evaluate IC₅₀ values with positive controls (e.g., doxorubicin for anticancer studies) .
Advanced: What computational methods predict the reactivity of the nitroso group in aqueous or biological environments?
- Molecular dynamics (MD) simulations : Model solvation effects and nitroso group stability under physiological pH .
- Docking studies : Predict binding affinities to targets like PDE3 or DNA gyrase using AutoDock Vina .
- QM/MM calculations : Assess nitroso → oxime tautomerization energetics, which impacts ligand-receptor interactions .
Basic: What are the key challenges in scaling up synthesis without compromising purity?
- Byproduct formation : Monitor reaction progress via TLC/HPLC to detect intermediates (e.g., over-acylated derivatives) .
- Purification bottlenecks : Replace column chromatography with continuous flow reactors for gram-scale production .
- Thermal sensitivity : Use microwave-assisted synthesis to reduce decomposition of the nitroso group .
Advanced: How can structural modifications enhance this compound’s pharmacokinetic properties?
- Bioisosteric replacement : Substitute the biphenyl group with pyridyl or thiophene to improve solubility .
- Prodrug design : Convert the nitroso group to a hydroxylamine prodrug for controlled release in vivo .
- LogP optimization : Introduce hydrophilic substituents (e.g., -SO₃H) to reduce hepatic clearance .
Basic: What safety protocols are critical when handling nitroso-functionalized imidazo[1,2-a]pyridines?
- Toxicity mitigation : Use fume hoods to avoid inhalation of nitroso byproducts (potential carcinogens) .
- Storage : Keep compounds in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
- Waste disposal : Neutralize nitroso residues with Fe²⁺/ascorbic acid before disposal .
Advanced: How can researchers validate contradictory reports on this compound’s mechanism of action?
- Pathway profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells .
- Enzyme inhibition assays : Compare IC₅₀ values across isoforms (e.g., PDE3A vs. PDE3B) to resolve target specificity .
- Crystallographic studies : Co-crystallize the compound with target proteins (e.g., kinases) to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
